molecular formula C19H21ClN2O B11113749 1-Benzyl-3-(4-chlorophenyl)-1-(1-cyclopropylethyl)urea

1-Benzyl-3-(4-chlorophenyl)-1-(1-cyclopropylethyl)urea

Cat. No.: B11113749
M. Wt: 328.8 g/mol
InChI Key: SPGVDNMNRJDLGJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-chlorophenyl)-1-(1-cyclopropylethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(4-chlorophenyl)-1-(1-cyclopropylethyl)urea typically involves the reaction of benzyl isocyanate with 4-chlorophenyl isocyanate and 1-cyclopropylethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(4-chlorophenyl)-1-(1-cyclopropylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-chlorophenyl)-1-(1-cyclopropylethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-(4-chlorophenyl)-1-(1-cyclopropylethyl)urea is unique due to the presence of the cyclopropylethyl group, which may impart specific steric and electronic properties, influencing its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-1-(1-cyclopropylethyl)urea

InChI

InChI=1S/C19H21ClN2O/c1-14(16-7-8-16)22(13-15-5-3-2-4-6-15)19(23)21-18-11-9-17(20)10-12-18/h2-6,9-12,14,16H,7-8,13H2,1H3,(H,21,23)

InChI Key

SPGVDNMNRJDLGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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